molecular formula C10H10BrClO B1528728 1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one CAS No. 1344243-82-8

1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one

Cat. No.: B1528728
CAS No.: 1344243-82-8
M. Wt: 261.54 g/mol
InChI Key: UKKVHDILPSUAOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one is an organic compound characterized by the presence of bromine, chlorine, and methyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one typically involves the halogenation of 2,5-dimethylphenyl derivatives. One common method includes the bromination of 2,5-dimethylphenyl using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-2,5-dimethylphenyl compound is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to obtain the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form 1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethanol.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products:

  • Substitution reactions yield various substituted phenyl derivatives.
  • Oxidation reactions produce carboxylic acids or aldehydes.
  • Reduction reactions yield alcohols.

Scientific Research Applications

1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The presence of halogen atoms enhances its reactivity and ability to penetrate biological membranes.

Comparison with Similar Compounds

    1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethanol: A reduced form with similar reactivity but different physical properties.

    4-Bromo-2,5-dimethylphenylboronic acid: A boronic acid derivative used in cross-coupling reactions.

    1,4-Dibromo-2,5-dimethylbenzene: A dibromo derivative with distinct reactivity and applications.

Uniqueness: 1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one is unique due to its combination of bromine and chlorine atoms, which confer specific reactivity patterns and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and research.

Properties

IUPAC Name

1-(4-bromo-2,5-dimethylphenyl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO/c1-6-4-9(11)7(2)3-8(6)10(13)5-12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKVHDILPSUAOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one
Reactant of Route 3
Reactant of Route 3
1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one
Reactant of Route 4
Reactant of Route 4
1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one
Reactant of Route 5
Reactant of Route 5
1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(4-Bromo-2,5-dimethylphenyl)-2-chloroethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.